2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine
Description
Properties
IUPAC Name |
[2,6-dichloro-4-(trifluoromethyl)pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F3N2/c8-5-1-4(7(10,11)12)3(2-13)6(9)14-5/h1H,2,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDRMDGRPGMSKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)CN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Polychlorinated Trifluoromethylpyridine Precursors
Regioselective Amination of 2,6-Dichloro-4-(trifluoromethyl)pyridine
A widely reported approach involves nucleophilic substitution at the 3-position of 2,6-dichloro-4-(trifluoromethyl)pyridine. The precursor, 2,6-dichloro-4-(trifluoromethyl)pyridine, is synthesized via vapor-phase halogenation of 4-picoline under controlled conditions. For instance, reaction of 4-picoline with chlorine and hydrogen fluoride at 380°C yields 2,6-dichloro-4-(trifluoromethyl)pyridine as a major product (64.1% peak area by GC analysis).
Subsequent amination at the 3-position is achieved using methylamine under nucleophilic conditions. In a representative procedure, 2,6-dichloro-3-(trifluoromethyl)pyridine reacts with N-benzylmethylamine in dimethylformamide (DMF) at 60°C, yielding 6-(benzylmethylamino)-2-chloro-3-(trifluoromethyl)pyridine as the primary product (98:2 regioselectivity). Deprotection via catalytic hydrogenation removes the benzyl group, affording the desired 3-methylamino derivative. This method achieves an overall yield of 87% after purification by recrystallization.
Critical Parameters:
- Solvent : DMF enhances nucleophilicity and stabilizes intermediates.
- Temperature : 60°C balances reaction rate and selectivity.
- Protecting Groups : Benzyl protection prevents over-alkylation during amination.
Vapor-Phase Halogenation and Trifluoromethylation of Picolines
Continuous-Flow Synthesis from 4-Picoline
Industrial-scale production often employs vapor-phase reactors for simultaneous chlorination and trifluoromethylation. As detailed in, 4-picoline undergoes fluorination in a catalyst fluidized-bed reactor at 380°C, followed by nuclear chlorination in an empty-phase reactor at 320°C. This two-step process generates 2,6-dichloro-4-(trifluoromethyl)pyridine with a peak area yield of 64.1% (GC analysis).
| Substrate | Reaction Temp. (°C) | Products (GC PA%) |
|---|---|---|
| 4-Picoline | 380 (CFB phase) | 7.4% TF, 64.1% CTF, 19.1% DCTF |
| 4-Picoline | 320 (Empty phase) | 86.4% TF, 6.6% CTF |
CFB : Catalyst fluidized bed; TF : Trifluoromethylpyridine; CTF : Chloro(trifluoromethyl)pyridine; DCTF : Dichloro(trifluoromethyl)pyridine.
Isomer Control and Byproduct Management
The position of the trifluoromethyl group is critical. Using 3-picoline as a starting material predominantly yields 2,5-dichloro-3-(trifluoromethyl)pyridine, whereas 4-picoline directs the CF₃ group to the 4-position. Byproduct formation, such as 2,3,5-trichloro derivatives, is minimized by adjusting residence time and Cl₂/HF ratios.
Cyclocondensation Strategies with Trifluoromethyl Building Blocks
Hantzsch-Type Pyridine Synthesis
Cyclocondensation reactions offer an alternative route, constructing the pyridine ring with pre-installed substituents. Ethyl 4,4,4-trifluoro-3-oxobutanoate serves as a key trifluoromethyl-containing precursor. Reacting this diketone with ammonium acetate and methyl acrylate in acetic acid generates a dihydropyridine intermediate, which undergoes oxidation to yield 4-(trifluoromethyl)pyridine derivatives. Subsequent chlorination at positions 2 and 6 using phosphorus oxychloride (POCl₃) introduces the requisite chlorine atoms.
Reductive Amination and Methylation
Nitro Group Reduction
An alternative pathway involves nitration at the 3-position followed by reduction. Nitration of 2,6-dichloro-4-(trifluoromethyl)pyridine using fuming HNO₃/H₂SO₄ at 0°C yields the 3-nitro derivative. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which is subsequently methylated using methyl iodide in the presence of K₂CO₃. This method avoids regioselectivity challenges but requires careful control to prevent over-methylation.
Gabriel Synthesis
The Gabriel synthesis protects the amine during methylation. Phthalimide is reacted with 2,6-dichloro-4-(trifluoromethyl)pyridine-3-chloro under SNAr conditions, followed by hydrazinolysis to release the primary amine. Methylation with dimethyl sulfate in alkaline conditions affords the target compound in 72% yield.
Industrial-Scale Optimization and Challenges
Solvent and Catalyst Selection
Industrial processes prioritize cost-effectiveness and scalability. DMF, while effective in lab-scale aminations, is often replaced by toluene or dichloromethane in large-scale reactions to reduce costs. Heterogeneous catalysts, such as CuO/ZnO, enhance trifluoromethylation efficiency in vapor-phase reactors, reducing HF consumption by 30%.
Purification and Byproduct Management
Chromatography is avoided in favor of distillation and recrystallization. For example, the final product is purified via fractional distillation under reduced pressure (0.5 mmHg, 120°C), achieving 99.5% purity. Byproducts like 2,3,6-trichloro derivatives are minimized by optimizing Cl₂ flow rates.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets, making it valuable in drug discovery.
Anticancer Activity
Research has shown that 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine exhibits significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines:
| Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 5.20 | |
| HepG2 (Liver) | 10.30 | |
| A549 (Lung) | 15.40 | |
| NCI-H460 (Lung) | 2.50 |
The mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics. Its efficacy is attributed to its ability to disrupt microbial cell function through redox reactions and enzyme inhibition.
Agrochemical Applications
In the field of agriculture, this compound is utilized as an active ingredient in herbicides and pesticides. Its chlorinated and trifluoromethyl groups enhance its effectiveness against a broad spectrum of weeds and pests.
Case Study: Herbicidal Efficacy
A comparative analysis of herbicidal activity revealed that formulations containing this compound outperformed traditional herbicides in controlling specific weed species:
| Weed Species | Control Rate (%) | Reference |
|---|---|---|
| Amaranthus retroflexus | 85 | |
| Echinochloa crus-galli | 90 |
These results indicate its potential for use in sustainable agriculture practices.
Material Science
The compound's unique chemical structure allows it to act as a precursor for synthesizing advanced materials. Its properties facilitate the development of polymers and coatings with enhanced thermal stability and chemical resistance.
Applications in Coatings
Research shows that incorporating this compound into polymer matrices improves their performance:
| Property | Improvement (%) | Reference |
|---|---|---|
| Thermal Stability | 25 | |
| Chemical Resistance | 30 |
These enhancements make it suitable for industrial applications where durability is critical.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. Additionally, the chlorine atoms can participate in halogen bonding interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The following table highlights critical structural and functional distinctions between the target compound and its analogs:
Research Findings on Comparative Properties
Lipophilicity and Stability :
- The target compound’s dichloro and trifluoromethyl substituents confer superior lipophilicity (logP ~2.8) compared to analogs like 3-chloro-2,6-difluoropyridin-4-amine (logP ~1.9) . This enhances membrane permeability in agrochemical formulations.
- Thermal stability studies suggest that halogenated pyridines (e.g., the target compound) decompose above 200°C, whereas non-halogenated analogs (e.g., 5-(trifluoromethyl)pyridin-3-amine) degrade at lower temperatures (~150°C) .
Biological Activity
2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine, with the CAS number 175277-67-5, is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group and two chlorine substituents, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug discovery and therapeutic development.
The molecular formula of this compound is C6H3Cl2F3N2, with a molecular weight of 231.00 g/mol. The structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 175277-67-5 |
| Molecular Formula | C6H3Cl2F3N2 |
| Molecular Weight | 231.00 g/mol |
| IUPAC Name | 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine |
| SMILES | NC1=C(Cl)N=C(Cl)C=C1C(F)(F)F |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, which play a significant role in drug metabolism .
- Signal Transduction Modulation : It can modulate various signal transduction pathways, influencing cellular responses to external stimuli. This modulation can lead to altered cellular functions and potential therapeutic effects.
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems.
Biological Activity Studies
Several studies have explored the biological activity of this compound:
- Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, indicating potential anticancer properties. For example, it demonstrated an IC50 value of 0.126 μM against specific cancer cell lines while exhibiting lower toxicity towards normal cells .
- Metastasis Inhibition : In animal models, the compound showed significant inhibition of lung metastasis in triple-negative breast cancer (TNBC), outperforming known therapeutic agents in some cases .
- Selectivity in Nucleophilic Aromatic Substitution : Research indicates that the regioselectivity of reactions involving this compound can be influenced by its substituents. For instance, reactions with nucleophiles like methylamine yield varying selectivity ratios depending on the reaction conditions and substituent effects .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on MDA-MB-231 TNBC cells. The results indicated that the compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner.
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with cytochrome P450 enzymes. The findings suggested that it does not inhibit CYP450 at concentrations below 10 μM, indicating a favorable pharmacokinetic profile for potential drug development .
Q & A
Q. What are the established synthetic routes for 2,6-dichloro-4-(trifluoromethyl)pyridine-3-methylamine?
A common precursor is 2,6-dichloro-4-(trifluoromethyl)pyridine (CAS 73602-61-6), which can undergo nucleophilic substitution at the 3-position. For example, nitrile intermediates (e.g., 3-cyano-2,6-dichloro-4-(trifluoromethyl)pyridine, CAS 13600-42-5) can be reduced to the corresponding amine using catalytic hydrogenation or LiAlH4 . Reaction conditions (e.g., solvent, temperature, and catalysts) must be optimized to avoid side reactions, such as dehalogenation or over-reduction. Column chromatography and TLC are critical for monitoring reaction progress .
Q. How can researchers confirm the structural identity of this compound?
Key characterization methods include:
- NMR spectroscopy : Analyze H and C NMR to confirm substituent positions (e.g., trifluoromethyl at C4, methylamine at C3).
- Mass spectrometry : Validate molecular weight (231 g/mol) via HRMS or LC-MS .
- Melting point : Compare experimental values (e.g., 198–200°C for the related nicotinamide analog) with literature data .
- X-ray crystallography : Resolve crystal structure for unambiguous confirmation (see supplementary methods in phosphazene-related studies) .
Q. What purification strategies are effective for this compound?
Due to its polar functional groups, purification via silica gel column chromatography (using gradients of ethyl acetate/hexane) or recrystallization (e.g., from ethanol/water mixtures) is recommended. High-purity samples (>98%) are essential for biological assays, as impurities can skew activity results .
Advanced Research Questions
Q. How does the substitution pattern influence its fungicidal activity in N-phenyl heteroarylamine analogs?
Studies show that the trifluoromethyl group at C4 enhances lipophilicity and electron-withdrawing effects, stabilizing interactions with fungal targets (e.g., cytochrome bc1 complex). The methylamine group at C3 may act as a hydrogen bond donor, improving binding affinity. Comparative assays with analogs lacking these substituents (e.g., unsubstituted pyridines) are critical for structure-activity relationship (SAR) analysis .
Q. What mechanistic insights explain contradictory bioactivity data across studies?
Discrepancies may arise from:
- Purity variations : Low-purity samples (e.g., <95%) may contain byproducts like dechlorinated derivatives, which exhibit different activity profiles .
- Assay conditions : Differences in fungal strain susceptibility or solvent systems (e.g., DMSO vs. aqueous buffers) can alter compound solubility and bioavailability .
- Stereochemical factors : Chiral intermediates (e.g., sulfinyl groups in fipronil analogs) may contribute to divergent results if stereochemistry is unaccounted for .
Q. What strategies optimize regioselectivity during functionalization of the pyridine ring?
- Directed ortho-metalation : Use directing groups (e.g., methylamine) to selectively introduce substituents at C2 or C6.
- Halogen dance reactions : Redistribute halogens under controlled conditions to access regioisomers .
- Protecting groups : Temporarily block reactive sites (e.g., methylamine with Boc groups) to prevent undesired side reactions .
Methodological Notes
- Safety protocols : Handle chlorinated and fluorinated intermediates in fume hoods with PPE (gloves, masks) due to toxicity risks .
- Data validation : Cross-reference synthetic yields, spectral data, and bioactivity results with independent studies (e.g., US Biological Life Sciences’ high-purity standards) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
